molecular formula C13H11F3N2O4 B2695503 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide CAS No. 1428371-59-8

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide

Cat. No.: B2695503
CAS No.: 1428371-59-8
M. Wt: 316.236
InChI Key: DSJWPCCCWNDUIV-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a methoxy group, a trifluoromethoxybenzyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxybenzyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethoxybenzyl bromide . The final step involves the coupling of the methoxy group to the isoxazole ring, which can be achieved through various organic reactions, including Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWPCCCWNDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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